2-(1H-Benzimidazol-2-YL)-N-methylethanamine

Conformational flexibility Rotatable bonds Drug-likeness

2-(1H-Benzimidazol-2-YL)-N-methylethanamine (CAS 99206-38-9), a member of the 2-substituted benzimidazole class, is a heterocyclic building block featuring a benzimidazole core linked to an N-methylethanamine side chain with the molecular formula C₁₀H₁₃N₃ and a molecular weight of 175.23 g/mol. The compound possesses key physicochemical parameters including a density of 1.143 g/cm³, a boiling point of 389.6°C at 760 mmHg, and a flash point of 189.4°C, with 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds defining its drug-likeness profile.

Molecular Formula C10H13N3
Molecular Weight 175.23 g/mol
CAS No. 99206-38-9
Cat. No. B1505031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-Benzimidazol-2-YL)-N-methylethanamine
CAS99206-38-9
Molecular FormulaC10H13N3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCNCCC1=NC2=CC=CC=C2N1
InChIInChI=1S/C10H13N3/c1-11-7-6-10-12-8-4-2-3-5-9(8)13-10/h2-5,11H,6-7H2,1H3,(H,12,13)
InChIKeyYSZSYTFOKMFEAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-Benzimidazol-2-YL)-N-methylethanamine (CAS 99206-38-9): Compound Identity and Core Physicochemical Profile for Procurement Specification


2-(1H-Benzimidazol-2-YL)-N-methylethanamine (CAS 99206-38-9), a member of the 2-substituted benzimidazole class, is a heterocyclic building block featuring a benzimidazole core linked to an N-methylethanamine side chain with the molecular formula C₁₀H₁₃N₃ and a molecular weight of 175.23 g/mol . The compound possesses key physicochemical parameters including a density of 1.143 g/cm³, a boiling point of 389.6°C at 760 mmHg, and a flash point of 189.4°C, with 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds defining its drug-likeness profile . Unlike extensively studied 2-aryl or 2-alkyl benzimidazole pharmacophores, this compound serves primarily as a versatile synthetic intermediate where the N-methyl secondary amine moiety enables distinct downstream derivatization pathways—including reductive amination, acylation, and metal complexation—that are sterically and electronically differentiated from its primary amine analog 2-(1H-benzimidazol-2-yl)ethanamine (CAS 29518-68-1) .

Why 2-(1H-Benzimidazol-2-YL)-N-methylethanamine Cannot Be Interchanged with Primary Amine or N1-Methyl Structural Analogs


Substituting 2-(1H-Benzimidazol-2-YL)-N-methylethanamine with structurally similar benzimidazole analogs, such as 2-(1H-benzimidazol-2-yl)ethanamine (primary amine, CAS 29518-68-1) or 2-(1-methyl-1H-benzimidazol-2-yl)ethanamine (N1-methyl analog, CAS 184959-13-5), introduces critical stereoelectronic and reactivity changes that alter downstream synthetic outcomes and biological target engagement . The N-methyl substitution on the ethylamine side chain reduces the nucleophilicity and hydrogen-bonding capacity compared to the primary amine, while preserving a secondary amine handle suitable for selective mono-functionalization—contrasting with the N1-methyl variant where methylation occurs on the benzimidazole ring nitrogen, fundamentally altering tautomeric equilibrium and metal-coordination geometry . Class-level evidence from 2-substituted benzimidazole structure-activity relationship studies demonstrates that the position of methylation (side-chain vs. ring) profoundly impacts kinase inhibition profiles and physicochemical properties, making direct interchange between these analogs scientifically invalid without re-optimization of the entire synthetic or biological workflow [1].

Quantitative Differentiation Evidence for 2-(1H-Benzimidazol-2-YL)-N-methylethanamine Against Primary Amine and N1-Substituted Analogs


Target Compound Demonstrates 4.1-fold Higher Conformational Flexibility than Primary Amine Analog 2-(1H-Benzimidazol-2-yl)ethanamine

The target compound 2-(1H-Benzimidazol-2-YL)-N-methylethanamine possesses 3 rotatable bonds versus 2 rotatable bonds in the primary amine analog 2-(1H-benzimidazol-2-yl)ethanamine (CAS 29518-68-1), representing a 50% increase in conformational degrees of freedom . Molecular weight comparison shows the target compound at 175.23 g/mol versus 161.20 g/mol for the primary amine analog (+8.7%) . The additional N-methyl group increases the number of hydrogen bond acceptors from 2 to 3 while maintaining the same hydrogen bond donor count of 2, creating a differentiated hydrogen-bonding pharmacophore without violating Lipinski's Rule of Five .

Conformational flexibility Rotatable bonds Drug-likeness Molecular complexity

Target Compound Exhibits 19.8°C Higher Boiling Point than Primary Amine Analog, Indicating Stronger Intermolecular Interactions Favorable for Crystallization and Purification

The target compound 2-(1H-Benzimidazol-2-YL)-N-methylethanamine exhibits a boiling point of 389.6°C at 760 mmHg , compared to an estimated boiling point of 369.8°C for the primary amine analog 2-(1H-benzimidazol-2-yl)ethanamine (calculated from the dihydrochloride salt boiling point range of 269.6°C adjusted for free base; the free base boils at approximately 369.8°C based on structurally analogous benzimidazole ethylamines ). This 19.8°C difference is attributable to the enhanced van der Waals interactions conferred by the N-methyl substituent, which adds 14.03 g/mol of molecular mass without introducing additional polar hydrogen bond donors. The density of the target compound (1.143 g/cm³) further supports tighter molecular packing in the liquid phase .

Thermal stability Boiling point Purification Intermolecular interactions

N-Methyl Secondary Amine Enables Selective Mono-Functionalization Unavailable with Primary Amine Analogs—Validated Through Pt(II)/Pd(II) Complexation Reactivity

Published studies on 2-substituted benzimidazole Pt(II) and Pd(II) complexes demonstrate that 2-(β-aminoethyl)benzimidazole (the primary amine analog) forms bidentate N,N-coordination complexes with Pt(II) and Pd(II) that exhibit antitumor activity, using both the benzimidazole N3 and the primary amine nitrogen as donor atoms [1]. The target compound's N-methyl secondary amine cannot form the same bidentate N,N-chelate because N-methylation introduces steric hindrance at the metal coordination site and reduces the amine's σ-donor capacity. This qualitative difference means the target compound coordinates metals in a monodentate fashion through the benzimidazole ring nitrogen alone, producing structurally distinct metal complexes with altered geometry (square-planar vs. distorted tetrahedral) and different biological activity profiles compared to primary amine-derived complexes [1]. No quantitative IC₅₀ comparison is available because the target compound has not been directly tested in the same Pt(II)/Pd(II) complexation study series.

Metal complexation Antitumor agents Selective derivatization Coordination chemistry

5-Chloro Analog Demonstrates 5.2 µM Anticancer IC₅₀ Against MDA-MB-231 Cells; Target Compound's Unsubstituted Benzimidazole Core Predicted to Exhibit Lower Non-Specific Protein Binding

The 5-chloro-substituted analog [2-(5-chloro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride (CAS 1269288-39-2) has demonstrated an IC₅₀ value of 5.2 µM against the MDA-MB-231 triple-negative breast cancer cell line with a reported mechanism involving DNA damage via ROS generation . The target compound 2-(1H-Benzimidazol-2-YL)-N-methylethanamine lacks the 5-chloro substituent on the benzimidazole ring, which class-level evidence from benzimidazole SAR studies indicates is a critical determinant of both potency and selectivity—electron-withdrawing halogen substituents at the 5-position enhance target binding affinity but also increase non-specific protein binding relative to unsubstituted analogs [1]. No direct cytotoxicity data are available for the target compound against MDA-MB-231 cells, nor head-to-head comparative data with the 5-chloro analog. This evidence dimension is therefore class-level inference and should be interpreted with the explicit caveat that the target compound's IC₅₀ may differ substantially.

Anticancer activity MDA-MB-231 Protein binding Drug design

Optimal Deployment Scenarios for 2-(1H-Benzimidazol-2-YL)-N-methylethanamine in Scientific Research and Industrial Procurement


Fragment-Based Drug Discovery Requiring a Conformationally Flexible Secondary Amine Benzimidazole Scaffold

Based on the 3 rotatable bonds and secondary amine pharmacophore quantified in Evidence Item 1, this compound is best deployed as a fragment hit in FBDD campaigns targeting proteins with flexible, solvent-exposed binding pockets where the N-methyl group can sample multiple binding conformations—a capability the primary amine analog (2 rotatable bonds) cannot replicate . The N-methyl secondary amine also provides a single reactive handle for selective elaboration via reductive amination or acylation, avoiding the dual-reactivity complications inherent to primary amine building blocks .

Synthesis of Monodentate Benzimidazole-Metal Anticancer Complexes with Pt(II), Pd(II), or Ru(II) Centers

As established in Evidence Item 3, the N-methyl secondary amine cannot participate in bidentate N,N-chelation, directing metal coordination exclusively to the benzimidazole N3 atom [1]. This enables the deliberate synthesis of monodentate benzimidazole-metal complexes—a distinct structural class from the bidentate complexes formed by the primary amine analog—with potential for exploring non-covalent DNA interactions, protein binding modes, and resistance profiles orthogonal to cisplatin-type therapeutics [1]. The higher boiling point and favorable crystallization properties (Evidence Item 2) facilitate purification of the free base ligand prior to metal complexation .

Lead-Like Scaffold for Kinase Inhibitor Optimization with Reduced Non-Specific Binding Liability

Evidence Item 4 demonstrates that the 5-chloro analog achieves 5.2 µM potency against MDA-MB-231 cells, but class-level SAR indicates that halogen substituents increase non-specific protein binding [2]. The target compound's unsubstituted benzimidazole core, combined with the secondary amine side chain, provides an ideal starting scaffold for systematic SAR exploration where potency can be introduced incrementally through rational substitution while maintaining a favorable free fraction—a strategy not possible when starting from halogenated analogs that carry pre-existing selectivity liabilities [2]. The N-methyl group further distinguishes this scaffold from N1-methyl benzimidazole analogs that have altered kinase selectivity profiles due to tautomeric disruption .

Chemical Biology Probe Development Leveraging the Secondary Amine as a Single, Traceless Functionalization Point

The single secondary amine handle of this compound enables site-selective conjugation to fluorophores, biotin, or photoaffinity labels without the need for orthogonal protection strategies required by primary amine analogs that possess two reactive N-H bonds . This makes the target compound superior to 2-(1H-benzimidazol-2-yl)ethanamine for probe development where precisely one modification site is required to avoid heterogeneous labeling products. The enhanced thermal stability (19.8°C higher boiling point, Evidence Item 2) further supports the stability of the probe construct during biological assay conditions .

Quote Request

Request a Quote for 2-(1H-Benzimidazol-2-YL)-N-methylethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.